2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a 2-bromo substituent, which is often used in organic synthesis for various reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the tetrahydroquinoline ring could potentially adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide and bromo substituents. The bromo group is a good leaving group and could be displaced in nucleophilic substitution reactions. The amide group could participate in various reactions such as hydrolysis, reduction, and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide, bromo, and oxo groups) could enhance its solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and the potential for intermolecular hydrogen bonding .Safety and Hazards
As with any chemical compound, handling “2-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
The study of this compound could open up new avenues in medicinal chemistry, given the biological activity associated with benzamides and tetrahydroquinolines. Future research could focus on synthesizing this compound and studying its biological activity. Additionally, the compound could be modified to enhance its activity or reduce potential side effects .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through a variety of mechanisms, often resulting in the inhibition or activation of the target . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and could include changes in cell growth, inflammation, viral replication, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Properties
IUPAC Name |
2-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZTUXLUOYEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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